molecular formula C11H17NO B15257021 2-Methyl-3-(2-methylpropoxy)aniline

2-Methyl-3-(2-methylpropoxy)aniline

Cat. No.: B15257021
M. Wt: 179.26 g/mol
InChI Key: REYMWJZHZINSAF-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpropoxy)aniline, with the CAS Number 1156681-16-1, is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . Its structure features an aniline ring, which is substituted with a methyl group and an isobutoxy (2-methylpropoxy) group . This specific arrangement of substituents classifies it as a derivative of aniline, a compound family frequently utilized in chemical synthesis and industrial research. While direct applications for this specific molecule are not extensively documented in public sources, its structure provides strong clues about its potential research value. Compounds with similar aniline backbones are widely employed as key intermediates and precursors in organic synthesis . For instance, structurally related aniline derivatives are used in the development of pharmaceutical compounds, such as in the synthesis of complex molecules for therapeutic applications . Furthermore, anilides and other aniline derivatives are investigated for their utility in agrochemical research, including the development of fungicidal agents . The primary value of 2-Methyl-3-(2-methylpropoxy)aniline lies in its use as a building block for further chemical exploration and development in these and other fields. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-3-(2-methylpropoxy)aniline

InChI

InChI=1S/C11H17NO/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h4-6,8H,7,12H2,1-3H3

InChI Key

REYMWJZHZINSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, starting from 2-methyl-3-bromopropoxybenzene, the bromine atom can be substituted with an aniline derivative under suitable conditions .

Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor is first synthesized, which is then reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Methyl-3-(2-methylpropoxy)aniline typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation is a common industrial method. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methyl-3-(2-methylpropoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-3-[(propan-2-yloxy)methyl]aniline
  • CAS : 1157090-24-8
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Structure : Features a methyl group at the 2-position and a propan-2-yloxy (isopropoxy)methyl substituent at the 3-position of the aniline ring .

Properties :

  • Physical State : Liquid at room temperature.
  • Storage : Stable under standard laboratory conditions (room temperature, inert atmosphere) .
  • Applications : Serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Comparison with Structurally Similar Compounds

3-(2-Methylpropoxy)-N-(thiolan-3-ylmethyl)aniline

  • Molecular Formula: C₁₅H₂₃NOS
  • Molecular Weight : 265.41 g/mol
  • Key Substituent : A thiolan-3-ylmethyl (tetrahydrothiophene-derived) group replaces the methyl group at the 3-position.
  • Lipophilicity: The thiolane ring enhances lipid solubility compared to the isopropoxy group .

2-[3-(Dimethylamino)propoxy]aniline

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 194.28 g/mol
  • Key Substituent: A dimethylamino group on the propoxy chain.
  • Unique Features :
    • Basicity : The tertiary amine increases basicity (pKa ~9–10) compared to the neutral ether in the target compound.
    • Solubility : Enhanced water solubility due to protonation at physiological pH .

2-(3-Methoxypropoxy)aniline

  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Key Substituent : Methoxy group on the propoxy chain.
  • Unique Features: Electron Effects: The methoxy group is more electron-withdrawing than the isopropoxy group, altering the aniline ring’s reactivity in electrophilic substitution.

Structural and Functional Analysis

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile
2-Methyl-3-(2-methylpropoxy)aniline C₁₁H₁₇NO 179.26 Isopropoxymethyl Moderate lipophilicity
3-(2-Methylpropoxy)-N-(thiolan-3-ylmethyl)aniline C₁₅H₂₃NOS 265.41 Thiolan-3-ylmethyl High lipid solubility
2-[3-(Dimethylamino)propoxy]aniline C₁₁H₁₈N₂O 194.28 Dimethylamino-propoxy Water-soluble (basic pH)
2-(3-Methoxypropoxy)aniline C₁₀H₁₅NO₂ 181.23 Methoxypropoxy Polar organic solvents

Biological Activity

2-Methyl-3-(2-methylpropoxy)aniline is an aromatic amine characterized by a benzene ring substituted with a methyl group and a 2-methylpropoxy group. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a compound of interest in various fields, including pharmaceuticals and materials science. The compound's molecular formula is C12H17NO, indicating the presence of nitrogen in its amino group, which plays a significant role in its biological interactions.

Anticancer Potential

Similar structural analogs have demonstrated anticancer properties. For instance, certain anilines have been implicated in inhibiting tumor growth in various cancer models. Preliminary investigations into 2-Methyl-3-(2-methylpropoxy)aniline suggest that it may affect cell proliferation and induce apoptosis in cancer cell lines, although detailed studies are required to confirm these effects.

Case Study: Structure-Activity Relationship (SAR)

A comparative analysis of 2-Methyl-3-(2-methylpropoxy)aniline with other aniline derivatives reveals insights into its biological activity. The following table summarizes key structural characteristics and their potential biological implications:

Compound NameStructure CharacteristicsBiological Activity Implications
3-Methyl-5-(2-methylpropoxy)anilineDifferent methyl substitutionVariations in reactivity patterns affecting activity
4-IsobutoxyanilineIsobutoxy group at a different positionAltered steric hindrance may impact enzyme interaction
3-FluoroanilineLacks the bulky substituentDifferent chemical behavior due to absence of propoxy
5-Fluoro-2-methoxyanilineContains a methoxy groupAlters solubility and interaction profiles
2-Bromo-6-(2-methylpropoxy)anilineFeatures a bromine atomInfluences reactivity due to halogen presence

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the need for targeted studies on 2-Methyl-3-(2-methylpropoxy)aniline.

The mechanisms through which 2-Methyl-3-(2-methylpropoxy)aniline exerts its biological effects are not fully understood. However, it is hypothesized that the amino group facilitates hydrogen bonding with enzymes or receptors, potentially leading to modulation of enzymatic activity or receptor signaling pathways. Further research is essential to delineate these mechanisms and establish a comprehensive understanding of its biological effects.

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